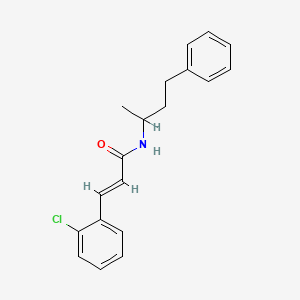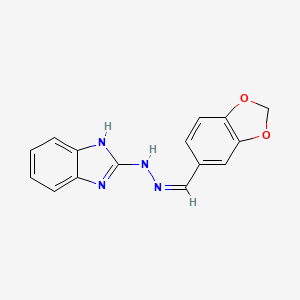![molecular formula C20H25N3O3S2 B5435029 N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5435029.png)
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide, also known as CYH33, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CYH33 belongs to the class of small molecule inhibitors that target protein-protein interactions.
Mecanismo De Acción
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This binding leads to the stabilization of p53, which in turn leads to the activation of downstream pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit tumor growth in animal models. This compound has been found to be selective for MDM2 over other related proteins. It has also been shown to be non-toxic to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide in lab experiments include its selectivity for MDM2, its non-toxicity to normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide. One direction is to optimize the synthesis of this compound to improve its solubility in water. Another direction is to study the off-target effects of this compound to better understand its mechanism of action. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, could be explored. Finally, the combination of this compound with other drugs could be studied to improve its efficacy in cancer treatment.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its mechanism of action involves the inhibition of the MDM2-p53 interaction, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. While this compound has several advantages, such as its selectivity for MDM2 and non-toxicity to normal cells, it also has limitations, such as its limited solubility in water and potential for off-target effects. Future research on this compound could focus on optimizing its synthesis, studying its off-target effects, exploring its potential for other diseases, and combining it with other drugs to improve its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide involves the reaction of 4-(pyridin-3-ylmethylamino)benzenesulfonamide with chloroacetyl chloride followed by the reaction with cyclohexylamine. The final product is obtained by the reaction of the intermediate with 4-chlorothiophenol. The synthesis of this compound has been reported in a research paper published in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the interaction between two proteins, i.e., MDM2 and p53. The interaction between MDM2 and p53 is known to be involved in the regulation of the cell cycle and apoptosis. Inhibition of this interaction can lead to the activation of p53, which is a tumor suppressor protein. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(23-17-6-2-1-3-7-17)15-27-18-8-10-19(11-9-18)28(25,26)22-14-16-5-4-12-21-13-16/h4-5,8-13,17,22H,1-3,6-7,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINQOGFIVIOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5434960.png)

![2-amino-4-[2-(cyclopentylmethyl)-1H-imidazol-4-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5434978.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5434995.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435000.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![4-(5-{[6-(ethoxycarbonyl)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435026.png)
![N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5435031.png)
![2-(3-pyridinyl)-N-[2-(2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5435038.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)